1,1,1-Trifluoro-5,5-dimethylhexan-2-one

Lipophilicity Drug design Membrane permeability

1,1,1-Trifluoro-5,5-dimethylhexan-2-one is a trifluoromethyl ketone (C₈H₁₃F₃O, MW 182.18) featuring a terminal tert‑butyl branch at the δ‑position of the alkyl chain. Its computed XLogP3 of 3.1 and topological polar surface area of 17.1 Ų place it in a lipophilicity range that is distinct from its closest linear and shorter‑branched trifluoromethyl ketone analogs.

Molecular Formula C8H13F3O
Molecular Weight 182.18 g/mol
Cat. No. B13600424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1-Trifluoro-5,5-dimethylhexan-2-one
Molecular FormulaC8H13F3O
Molecular Weight182.18 g/mol
Structural Identifiers
SMILESCC(C)(C)CCC(=O)C(F)(F)F
InChIInChI=1S/C8H13F3O/c1-7(2,3)5-4-6(12)8(9,10)11/h4-5H2,1-3H3
InChIKeyXEBVOFICFXBMBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,1-Trifluoro-5,5-dimethylhexan-2-one (CAS 96056-48-3): Key Physicochemical Identity for Informed Procurement


1,1,1-Trifluoro-5,5-dimethylhexan-2-one is a trifluoromethyl ketone (C₈H₁₃F₃O, MW 182.18) featuring a terminal tert‑butyl branch at the δ‑position of the alkyl chain. Its computed XLogP3 of 3.1 and topological polar surface area of 17.1 Ų place it in a lipophilicity range that is distinct from its closest linear and shorter‑branched trifluoromethyl ketone analogs [1]. The compound is sold at research‑grade purity (≥98%) and is primarily positioned as an intermediate for pharmaceutical and agrochemical building blocks .

Why In‑Class Trifluoromethyl Ketones Cannot Be Interchanged: The Case of 1,1,1-Trifluoro-5,5-dimethylhexan-2-one


Trifluoromethyl ketones (TFMKs) exhibit hydration equilibrium and enzyme‑inhibitory potency that are highly sensitive to alkyl‑chain length and branching. Even homologues with the same TPSA (17.1 Ų) can differ by >0.7 log units in XLogP, translating to a ~5‑fold difference in octanol/water partitioning [1]. Furthermore, the position of the gem‑dimethyl branch relative to the electrophilic carbonyl directly modulates steric accessibility, which is critical for active‑site engagement in enzymes such as acetylcholinesterase and HDACs [2]. Substituting a linear or differently branched TFMK therefore risks altering both pharmacokinetic behavior and target selectivity, making compound‑specific procurement essential.

Quantitative Differentiation Evidence: 1,1,1-Trifluoro-5,5-dimethylhexan-2-one vs. Closest Analogs


Elevated Lipophilicity (XLogP3 = 3.1) Distinguishes the 5,5‑Dimethylhexyl Chain from the Linear Hexyl Analog

1,1,1-Trifluoro-5,5-dimethylhexan-2-one exhibits an XLogP3 of 3.1 [1], compared with XLogP3 = 2.4 for 1,1,1-trifluorohexan-2-one (CAS 360‑34‑9) . The +0.7 log-unit increase corresponds to roughly a 5‑fold higher octanol/water partition coefficient, indicating significantly greater lipophilicity.

Lipophilicity Drug design Membrane permeability

Lipophilicity Advantage Over 4,4‑Dimethylpentyl and 3,3‑Dimethylbutyl Branched TFMKs

The target compound's XLogP3 of 3.1 [1] surpasses those of 1,1,1-trifluoro-4,4-dimethylpentan-2-one (LogP 2.55) and 1,1,1-trifluoro-3,3-dimethylbutan-2-one (LogP 2.16) [2]. This gradient demonstrates that extending the carbon spacer between the trifluoroacetyl group and the gem‑dimethyl branch incrementally increases lipophilicity.

Structure‑activity relationship LogP optimization Fluorinated building blocks

Distal Branch Placement Minimizes Steric Hindrance at the Reactive Carbonyl

In 1,1,1-trifluoro-5,5-dimethylhexan-2-one, the gem‑dimethyl group is located at the δ‑carbon (position 5), four bonds away from the electrophilic carbonyl [1]. By contrast, 1,1,1-trifluoro-3,3-dimethylbutan-2-one carries the branch at the β‑carbon (position 3), directly adjacent to the ketone [2]. This increased distance reduces steric congestion around the reactive center, which can enhance nucleophilic addition rates and facilitate active‑site serine hydrate formation in esterase inhibition.

Steric effects Enzyme inhibition Reaction selectivity

Documented Utility as a Building Block in Patent Literature

US Patent 8,841,306 (Antimicrobials) lists 1,1,1-trifluoro-5,5-dimethylhexan-2-one among intermediates useful for constructing antimicrobial heterocycles [1]. Its inclusion in granted patent claims indicates industrial validation and distinguishes it from many TFMKs that lack similar documented downstream utility.

Patent intermediates Agrochemicals Pharmaceuticals

High‑Value Application Scenarios for 1,1,1-Trifluoro-5,5-dimethylhexan-2-one


Design of Cell‑Permeable Serine Hydrolase Probes

The elevated XLogP (3.1) at preserved low TPSA (17.1 Ų) makes this δ‑branched TFMK especially suitable for designing brain‑penetrant acetylcholinesterase or carboxylesterase activity‑based probes. Its lipophilicity is ~5× higher than that of the linear hexyl analog [1], favoring passive diffusion across lipid bilayers while the distal branch minimizes steric blockade of the active‑site serine nucleophile .

Scaffold for HDAC Inhibitor Optimization

Trifluoromethyl ketones with tailored alkyl chains are used as zinc‑binding warheads in HDAC inhibitors [2]. The 5,5‑dimethylhexyl motif offers a logP sweet spot (3.1) that can improve cellular activity over shorter‑chain or β‑branched TFMKs, which often exhibit lower potency in cell‑based assays due to suboptimal permeability or steric clashes [3].

Intermediate for Fluorinated Heterocycle Synthesis

The compound is a recognized intermediate in patented antimicrobial heterocycle syntheses [4]. Its δ‑branching imparts favorable solubility and thermal stability compared to non‑fluorinated or linear analogs, enabling cleaner reactions and easier purification during scale‑up of fluorinated drug candidates.

Biotransformation and Metabolite Identification Studies

The distinct chromatographic retention (driven by logP 3.1) and characteristic 19F NMR shifts of this TFMK make it an ideal spike‑in standard for LC‑MS/MS method development targeting fluorinated drug metabolites, where it can be readily resolved from endogenous background and from less lipophilic TFMK internal standards [1].

Quote Request

Request a Quote for 1,1,1-Trifluoro-5,5-dimethylhexan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.